molecular formula C11H17NO7 B7826994 Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

Cat. No.: B7826994
M. Wt: 275.25 g/mol
InChI Key: AVTNHFGVBOTPBI-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (CAS: 25012-72-0) is a piperidine derivative characterized by a 4-oxo group, a methyl substituent at the 1-position, and an ethyl ester at the 3-position, with oxalate as the counterion. Its molecular formula is C₉H₁₅NO₃·C₂H₂O₄ (total molecular weight: 185.22 + 90.03 = 275.25 g/mol). The oxalate salt enhances crystallinity and stability, making it suitable for structural analysis via X-ray crystallography (SHELX programs are widely used for such purposes) . Storage recommendations include sealing in dry conditions at 2–8°C .

Properties

IUPAC Name

ethyl 1-methyl-4-oxopiperidine-3-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.C2H2O4/c1-3-13-9(12)7-6-10(2)5-4-8(7)11;3-1(4)2(5)6/h7H,3-6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTNHFGVBOTPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway

The synthesis of ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate typically follows a three-step sequence:

  • Piperidine Ring Formation : Cyclization of substituted aminopropionates via Dieckmann condensation yields the 4-oxopiperidine core.

  • Esterification and Methylation : Introduction of the ethyl ester and methyl groups at positions 3 and 1, respectively, using alkylating agents under basic conditions.

  • Oxalate Salt Formation : Reaction with oxalic acid in polar solvents to precipitate the oxalate salt.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Key Observations
CyclizationEthyl 3-aminopropionate, NaOEt, reflux75–80Dieckmann mechanism favored in aprotic solvents
EsterificationEthyl chloroformate, K₂CO₃, THF, 0–5°C85–90Low temperatures prevent hydrolysis
Oxalate FormationOxalic acid, ethanol, RT, 2 hrs92–95High purity via recrystallization

Alternative Pathways

  • Reductive Amination : A modified approach employs reductive amination of 4-oxopiperidine-3-carboxylic acid with methylamine and sodium cyanoborohydride, followed by esterification. This method avoids harsh alkylation conditions but requires meticulous pH control.

  • One-Pot Synthesis : Combining cyclization and esterification in a single reactor using dual catalysts (e.g., ZnCl₂ for cyclization, DMAP for esterification) reduces processing time by 40%.

Industrial Production Methods

Large-Scale Optimization

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors : Tubular reactors with inline monitoring achieve 98% conversion in cyclization steps, minimizing side products.

  • Solvent Recycling : Ethanol from oxalate precipitation is distilled and reused, reducing waste by 70%.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.5–2 L500–1000 L
Temperature ControlBatch coolingJacketed reactors with PID loops
PurificationColumn chromatographyCentrifugal crystallization
Annual Output10–50 kg5–10 metric tons

Quality Control

  • In-Process Analytics : FTIR and HPLC track intermediate purity, ensuring ≤0.5% impurities before salt formation.

  • Crystallization Kinetics : Seeding with oxalate microcrystals during cooling ensures uniform particle size (D90 < 50 µm).

Reaction Mechanisms and Kinetic Studies

Cyclization Mechanism

The Dieckmann condensation proceeds via intramolecular nucleophilic attack, forming the piperidine ring. Density functional theory (DFT) calculations indicate a transition state with partial negative charge localization at the carbonyl oxygen.

Salt Formation Dynamics

Oxalate incorporation involves proton transfer from oxalic acid to the piperidine nitrogen, followed by ionic lattice assembly. Kinetic studies reveal second-order dependence on oxalic acid concentration:

Rate=k[Piperidine][H2C2O4]2\text{Rate} = k[\text{Piperidine}][\text{H}2\text{C}2\text{O}_4]^2

Activation energy (EaE_a) for this step is 45 kJ/mol, suggesting a moderately temperature-sensitive process.

Comparative Analysis with Analogous Compounds

Structural Analogues

Substituent variations significantly impact synthesis:

Table 3: Impact of Substituent Modifications

CompoundKey ModificationSynthesis Yield (%)
Ethyl 1-ethyl-4-oxopiperidine-3-carboxylateLarger alkyl group at N168–72
Methyl 1-methyl-4-oxopiperidine-3-carboxylateSmaller ester group78–82
1-Methyl-4-oxopiperidine-3-carboxylic acidFree carboxylic acid60–65
  • Ester Group Stability : Ethyl esters exhibit superior stability versus methyl analogues during long-term storage (≥24 months at 2–8°C).

  • Counterion Effects : Oxalate salts show 30% higher crystallinity than hydrochloride counterparts, simplifying filtration .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 4-position of the piperidine ring undergoes further oxidation under strong conditions, forming dicarbonyl derivatives.

ReagentConditionsProductYield
KMnO4_4/H2_2SO4_4Acidic, 60°C1-Methyl-3,4-dioxopiperidine-3-carboxylate45–50%
CrO3_3/AcOHReflux, 2 hrs4-Hydroxy-1-methylpiperidine-3-carboxylate30–35%

Mechanism : Oxidation proceeds via radical intermediates or through acid-catalyzed ketone activation.

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride-based reagents.

ReagentConditionsProductYield
NaBH4_4/MeOHRT, 4 hrs4-Hydroxy-1-methylpiperidine-3-carboxylate70–75%
LiAlH4_4/THFReflux, 1 hr4-Hydroxy-1-methylpiperidine-3-methanol85–90%

Mechanism : Hydride attack at the carbonyl carbon forms an alkoxide intermediate, protonated to yield the alcohol.

Substitution Reactions

The ester group undergoes nucleophilic substitution, while the tertiary amine participates in alkylation.

Ester Hydrolysis

ReagentConditionsProductYield
NaOH/H2_2OReflux, 6 hrs1-Methyl-4-oxopiperidine-3-carboxylic acid80–85%
H2_2SO4_4/H2_2ORT, 24 hrsPartial hydrolysis to acid salt50–55%

N-Alkylation

ReagentConditionsProductYield
CH3_3I/K2_2CO3_3DMF, 80°C, 12 hrs1,1-Dimethyl-4-oxopiperidine-3-carboxylate60–65%

Mechanism : SN_N2 displacement at the ester or alkylation at the nitrogen.

Other Reactions

  • Decarboxylation : Heating above 200°C eliminates CO2_2, forming 1-methyl-4-oxopiperidine.

  • Cycloaddition : The ketone participates in [4+2] cycloadditions with dienes under Lewis acid catalysis.

Reaction Mechanisms

  • Oxidation : Proceeds via acid-catalyzed enolization followed by radical oxidation.

  • Reduction : Hydride transfer to the carbonyl carbon, stabilized by the piperidine ring’s electron-donating effects.

  • Substitution : Base-mediated deprotonation enhances nucleophilic attack at the ester carbonyl.

This compound’s versatility in oxidation, reduction, and substitution reactions underscores its utility in synthesizing pharmacologically relevant intermediates. Experimental data confirm its role as a scaffold for developing neuroprotective and antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate has the molecular formula C9H15NO3C_9H_{15}NO_3 and is characterized by a piperidine ring with a ketone and carboxylate functional group. Its structure allows for various modifications, making it versatile in synthetic chemistry.

Drug Development Intermediates

This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds. It has been utilized in developing derivatives that exhibit GABA-related activity, which is crucial for treating neurological disorders such as epilepsy and anxiety . The compound's ability to undergo various chemical transformations allows for the creation of a diverse range of bioactive molecules.

Antimicrobial Activity

Research indicates that derivatives of ethyl 1-methyl-4-oxopiperidine-3-carboxylate possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The exploration of these derivatives in phenotypic screening has led to the identification of potential candidates for treating tuberculosis, highlighting their significance in infectious disease management.

Central Nervous System (CNS) Disorders

The compound's structural similarities to known CNS-active agents suggest potential applications in treating disorders such as depression and anxiety. Its derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly those involving GABA receptors . This modulation can lead to therapeutic effects in mood regulation and anxiety reduction.

Case Study 1: GABA Receptor Modulation

In a study exploring the effects of piperidine derivatives on GABA receptors, ethyl 1-methyl-4-oxopiperidine-3-carboxylate was synthesized and evaluated for its binding affinity. The results indicated that specific modifications to the compound enhanced its efficacy as a GABA receptor agonist, suggesting its potential use in developing anxiolytic medications .

Case Study 2: Antitubercular Activity

A recent investigation into the antitubercular activity of piperidine derivatives highlighted the role of ethyl 1-methyl-4-oxopiperidine-3-carboxylate as a precursor. The study demonstrated that certain derivatives exhibited significant activity against M. tuberculosis in vitro, paving the way for further development into therapeutic agents .

Table: Summary of Applications and Biological Activities

Application AreaDescriptionReferences
Drug DevelopmentIntermediate for synthesizing GABA-related compounds
Antimicrobial ActivityEffective against bacterial strains including M. tuberculosis
CNS DisordersPotential treatment for depression and anxiety through GABA modulation

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following table highlights structurally similar piperidine derivatives, emphasizing substituents, molecular weights, and key differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate 25012-72-0 C₉H₁₅NO₃ 185.22 Methyl at 1-position, ethyl ester at 3-position, oxalate counterion Reference
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl 3939-01-3 C₁₅H₁₈ClNO₃ 295.76 Benzyl at 1-position, methyl ester, hydrochloride salt 0.97
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl 52763-21-0 C₁₅H₁₈ClNO₃ 295.76 Benzyl at 1-position, ethyl ester at 4-position, 3-oxo group 0.92
4-Ethyl 1-methyl-3-oxopiperidine-1,4-dicarboxylate 76508-78-6 C₉H₁₂NO₅ 214.20 Dicarboxylate (ethyl and methyl esters), 3-oxo group 0.71
Ethyl 1-(4,4,4-trifluoro-3-oxobutenyl)piperidine-4-carboxylate N/A C₁₂H₁₆F₃NO₃ 279.26 Trifluoromethyl and α,β-unsaturated ketone substituents N/A
Key Observations:
  • Ester Position : Shifting the ester from the 3- to 4-position (e.g., 52763-21-0) alters steric and electronic properties, impacting reactivity in synthesis .
  • Oxalate Counterion : Compared to hydrochloride salts, the oxalate in the target compound may improve crystallinity and reduce hygroscopicity, critical for pharmaceutical formulation .

Physicochemical Properties

  • Solubility: Ethyl oxalate (a component of the target compound) is miscible with alcohols and ethers but slightly soluble in water .
  • Thermal Stability : Ethyl oxalate derivatives are stable up to 200°C, enabling purification via heating without decomposition .

Biological Activity

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, pharmacological effects, and relevant research findings, including case studies and data tables to support the discussion.

Chemical Structure and Properties

The molecular formula of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is C9H15NO3C_9H_{15}NO_3, with a molecular weight of approximately 185.23 g/mol. Its structure features a piperidine ring with a carbonyl and ester functional groups, which are critical for its biological activity.

PropertyValue
Molecular Weight185.23 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Log P1.69
TPSA (Topological Polar Surface Area)46.61 Ų

This compound exhibits various biological activities, primarily through modulation of neurotransmitter systems. It has been studied for its potential effects on the central nervous system, particularly as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders.

Pharmacological Effects

Research indicates that this compound may have the following pharmacological effects:

  • Neuroprotective Effects : It may protect neurons from oxidative stress and excitotoxicity.
  • Cognitive Enhancement : Potential to improve memory and learning processes.
  • Anti-inflammatory Properties : May reduce neuroinflammation associated with neurodegenerative diseases.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated significant reductions in amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test.
  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits the release of pro-inflammatory cytokines in microglial cells, suggesting its potential as an anti-inflammatory agent in neurodegenerative conditions.
  • Receptor Modulation : A series of binding assays confirmed that this compound selectively binds to mGluR2 and mGluR3, indicating its role as a positive allosteric modulator, which could enhance synaptic transmission without directly activating the receptor.

Toxicity and Safety Profile

While initial studies suggest promising therapeutic effects, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate low cytotoxicity at therapeutic concentrations; however, further studies are necessary to fully understand its safety in vivo.

Toxicity Data

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
Cytotoxicity (IC50)>100 µM

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate in anhydrous conditions?

  • Methodology : Synthesis requires strict anhydrous protocols to avoid hydrolysis of the oxalate ester. For example, using dry ammonia and absolute alcohol as a reaction medium ensures controlled reactivity . Molar ratios of reactants (e.g., ethyl oxalate to amine derivatives) must be optimized to minimize by-products like oxamide or unreacted intermediates. Distillation under reduced pressure (10 mm Hg) is recommended to isolate the product without thermal decomposition .
  • Data Validation : Monitor reaction progress via TLC or GC-MS, and confirm purity using melting point analysis and NMR spectroscopy.

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

  • Techniques : Use SHELX programs (e.g., SHELXL for refinement) to solve and refine crystal structures. ORTEP-III (via Mercury CSD 2.0) visualizes thermal ellipsoids and ring puckering . For non-planar piperidine rings, apply Cremer-Pople coordinates to quantify puckering amplitudes and phases .
  • Validation : Cross-check crystallographic data with CIF validation tools to ensure bond lengths, angles, and displacement parameters align with expected values .

Q. What safety protocols are critical when handling this compound in the lab?

  • Precautions : Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before use. Employ fume hoods to avoid inhalation risks, and dispose of waste via approved chemical disposal routes .
  • Documentation : Maintain SDS records even if acute toxicity data are unavailable, and adhere to institutional guidelines for hazardous material handling .

Advanced Research Questions

Q. How can contradictory results in reaction yields be resolved when varying molar ratios of reactants?

  • Case Study : In ethyl oxalate reactions, excess dry ammonia (3.67:1 molar ratio) may favor oxamide formation, while lower ratios (3.09:1) yield ethyl oxamate .
  • Resolution : Conduct kinetic studies (e.g., time-resolved FTIR) to track intermediate formation. Use statistical tools like ANOVA to compare yield distributions across experimental replicates.

Q. What computational strategies validate the conformational stability of the piperidine ring in this compound?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model ring puckering. Compare computed Cremer-Pople parameters with crystallographic data to assess agreement .
  • Software : Use Mercury CSD to overlay experimental and theoretical structures, highlighting deviations >0.05 Å in bond lengths .

Q. How can hygroscopicity during synthesis impact experimental reproducibility, and what mitigations exist?

  • Analysis : Hygroscopic reactants (e.g., oxalic acid derivatives) can introduce water, leading to ester hydrolysis and reduced yields.
  • Mitigation : Pre-dry solvents (e.g., molecular sieves for absolute alcohol) and employ Schlenk-line techniques for moisture-sensitive steps . Validate anhydrous conditions via Karl Fischer titration.

Q. What methodologies address discrepancies in antiurolithiatic activity assays between in vitro and in vivo models?

  • Hypothesis Testing : If in vitro assays (e.g., calcium oxalate crystallization inhibition) conflict with in vivo results (e.g., urine biomarker levels), conduct bioavailability studies. Measure plasma concentrations of the compound to assess metabolic stability .
  • Statistical Tools : Use Bland-Altman plots to quantify agreement between in vitro inhibition rates and in vivo efficacy metrics.

Data Presentation Guidelines

  • Tables : Include reaction conditions (solvent, temperature, molar ratios), crystallographic parameters (space group, R-factor), and statistical comparisons (p-values, confidence intervals).
  • Figures : Use Mercury CSD-generated diagrams for crystal packing and ORTEP-III for thermal ellipsoid plots .

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